1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester
Description
Properties
IUPAC Name |
1-benzyl-4-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BBrN2O2/c1-15(2)16(3,4)22-17(21-15)14-13(18)10-19-20(14)11-12-8-6-5-7-9-12/h5-10H,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKWRTLHBAJSWHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NN2CC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BBrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester typically involves the reaction of 1-benzyl-4-bromopyrazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The bromine atom in the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or toluene.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester has a wide range of applications in scientific research, including:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Used in the modification of biomolecules for research purposes.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process is highly efficient and allows for the formation of complex organic structures .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural variations among analogs include substituent type (e.g., halogen, benzyloxy, sulfonyl), ring system (pyrazole, pyridine, thiazole), and boronic ester positioning.
*Calculated based on bromine addition to ’s 284.17 MW.
†Assumed from ’s analog.
‡Inferred from phenylboronic ester solubility trends in .
Key Observations :
Reactivity in Cross-Coupling Reactions
The bromine atom in 1-benzyl-4-bromopyrazole-5-boronic acid PE allows for sequential Suzuki coupling (first at the boronic ester, then at the C–Br site), a feature absent in non-halogenated analogs (e.g., 1-benzyl-4-boronic acid PE). For example:
- The boronic ester reacts with aryl halides via Pd catalysis to form biaryls .
- The C–Br site can undergo a second coupling with boronic acids or amines .
In contrast, compounds like 4-benzyloxyphenylboronic acid PE lack halogen substituents, limiting their utility to single-step couplings .
Research Findings and Industrial Relevance
- Solubility : Pinacol esters generally exhibit superior solubility in chloroform and ketones compared to parent boronic acids (e.g., phenylboronic acid’s solubility in chloroform: 0.12 mol/L vs. its pinacol ester: 0.25 mol/L) .
- Reactivity with H₂O₂ : Boronic esters (e.g., 4-nitrophenylboronic acid PE) react slower with H₂O₂ than their acid forms, as shown by UV-vis kinetics (λmax shift from 290 nm to 405 nm over hours) . This stability is critical for storage and handling.
- Cost and Availability: Brominated boronic esters (e.g., 3-bromo-isoxazole-5-boronic acid PE) are priced higher (~$198/250mg) than non-halogenated analogs due to synthetic complexity .
Biological Activity
1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevance in therapeutic applications, supported by data tables and case studies.
- Molecular Formula : C16H20BBrN2O2
- Molecular Weight : 336.26 g/mol
- CAS Number : Not specified in the search results, but it is recognized for its boronic acid structure which is crucial for biological activity.
The biological activity of 1-Benzyl-4-bromopyrazole-5-boronic acid, pinacol ester is largely attributed to its ability to interact with various biological targets. Boronic acids are known to form reversible covalent bonds with diols, which can influence enzyme activity and cellular signaling pathways. This compound has been studied for its potential to inhibit lactate dehydrogenase (LDH), an enzyme involved in cancer metabolism, thereby reducing tumor growth.
Anticancer Activity
Research indicates that boronic acids exhibit anticancer properties by inhibiting key enzymes involved in cancer cell proliferation. A study highlighted the optimization of pyrazole-based inhibitors targeting LDH, showing that derivatives like 1-Benzyl-4-bromopyrazole-5-boronic acid could significantly decrease cell viability in various cancer cell lines.
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 1-Benzyl-4-bromopyrazole-5-boronic acid | 45 | Lactate Dehydrogenase |
| Bortezomib | 70 | Proteasome Inhibition |
Antimicrobial Activity
Boronic acids have also demonstrated antimicrobial properties. A comparative study showed that compounds similar to 1-Benzyl-4-bromopyrazole-5-boronic acid effectively inhibited the growth of resistant bacterial strains.
| Compound | Minimum Inhibitory Concentration (MIC) | Bacterial Strain |
|---|---|---|
| 1-Benzyl-4-bromopyrazole-5-boronic acid | 0.5 µg/mL | E. coli |
| Control (Ampicillin) | 2 µg/mL | E. coli |
Case Studies
- Inhibition of Cancer Cell Growth : A study involving various pyrazole derivatives demonstrated that modifications to the boronic acid moiety could enhance anticancer activity. The specific compound tested showed a marked reduction in tumor growth in xenograft models.
- Antimicrobial Efficacy : In a clinical setting, derivatives of boronic acids were tested against common pathogens. The results indicated that compounds like 1-Benzyl-4-bromopyrazole-5-boronic acid exhibited lower MIC values compared to traditional antibiotics, suggesting a potential role in treating resistant infections.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 1-benzyl-4-bromopyrazole-5-boronic acid, pinacol ester?
- The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging the boronic ester moiety for coupling with aryl/heteroaryl halides. Key steps include:
- Cyclocondensation : Formation of the pyrazole core using hydrazines and β-keto esters or α,β-unsaturated carbonyl compounds.
- Borylation : Installation of the boronic ester via Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and palladium catalysts .
- Functionalization : Bromination at the 4-position using NBS (N-bromosuccinimide) under controlled conditions to avoid overhalogenation .
Q. How should researchers characterize this compound to confirm purity and structure?
- Analytical Techniques :
- NMR Spectroscopy : , , and NMR to verify substitution patterns and boronic ester integrity.
- LCMS : High-resolution mass spectrometry (HRMS) for molecular weight confirmation and monitoring coupling reactions (e.g., LCMS [M+H]+ signals for intermediates) .
- HPLC/GC : Purity assessment (>97% by GC/HPLC), especially critical for catalytic applications .
Q. What are the key stability considerations during storage and handling?
- Storage : Store at 0–6°C under inert gas (Ar/N₂) to prevent hydrolysis of the boronic ester. Desiccate to avoid moisture-induced degradation .
- Handling : Use anhydrous solvents (e.g., THF, DMF) in reactions to maintain boronic ester reactivity .
Advanced Research Questions
Q. How can researchers optimize Suzuki couplings involving this compound to minimize side reactions?
- Reaction Design :
- Catalyst Selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for enhanced stability and selectivity in cross-couplings .
- Base Optimization : Use K₃PO₄ or Cs₂CO₃ in biphasic systems (THF/H₂O) to improve coupling efficiency .
- Temperature Control : Maintain 75–85°C to balance reaction rate and decomposition risks .
Q. What strategies address contradictory reactivity data in cross-coupling reactions (e.g., low yields with aryl chlorides)?
- Mechanistic Insights :
- Electrophilicity : The electron-withdrawing bromine at the 4-position may reduce boronic ester nucleophilicity. Use additives like Cu(I) to enhance transmetalation .
- Steric Effects : The benzyl group at the 1-position can hinder catalyst access. Switch to bulkier ligands (e.g., XPhos) to improve coupling efficiency .
Q. How can this compound be applied in medicinal chemistry for target validation?
- Case Study :
- Kinase Inhibitor Development : Use as a building block in fragment-based drug design (FBDD) to target ATP-binding pockets.
- Biological Assays : Pair with cellular thermal shift assays (CETSA) to validate target engagement and quantify binding affinities .
Q. What are the implications of the boronic ester’s hydrolysis kinetics under varying pH conditions?
- Experimental Design :
- Kinetic Studies : Use NMR to track hydrolysis rates in buffered solutions (pH 4–10). Pinacol esters hydrolyze faster in acidic media, requiring pH 7–8 for stability .
- Applications : Hydrolyze in situ to generate boronic acids for PROTAC (proteolysis-targeting chimera) synthesis, leveraging pH-controlled release .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
